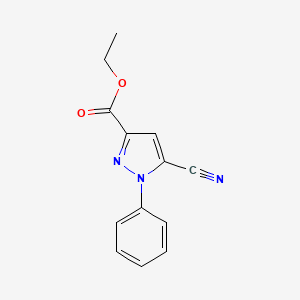

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyano-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHXKDXGALRSNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700109 | |

| Record name | Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3399-56-2 | |

| Record name | Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl cyanoacetate with phenylhydrazine in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals may also be used to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be further modified for specific applications in drug discovery and materials science.

Synthetic Routes

The compound can be synthesized through the condensation of ethyl cyanoacetate with phenylhydrazine, followed by cyclization under reflux conditions. This method is efficient and allows for the production of high yields, making it suitable for both laboratory and industrial applications .

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cellular processes . This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Activities

Ongoing research is exploring the compound's potential in treating inflammatory diseases and cancer. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through specific molecular pathways. These findings position it as a promising candidate for further pharmacological development.

Industrial Applications

Agrochemicals Development

this compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its ability to interact with biological systems makes it valuable in creating effective agricultural products that enhance crop protection .

Pharmaceuticals Production

In the pharmaceutical industry, this compound's role as an intermediate in synthesizing various drugs highlights its importance. Its derivatives have been investigated for their therapeutic effects, contributing to the development of new medications targeting diverse health issues .

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 5-cyano group in the reference compound increases electrophilicity, facilitating nucleophilic attacks at the pyrazole core. Comparatively, the 5-nitro substituent in Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate further amplifies electron deficiency, making it reactive in coupling reactions .

- Steric and Lipophilic Modifications: The p-tolyl group in Ethyl 5-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate improves membrane permeability, a critical factor in agrochemical penetration .

Biological Activity

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C12H10N4O2 |

| Molecular Weight | 246.23 g/mol |

| Structure | Contains a pyrazole ring with a cyano group and an ethyl ester |

The compound's structure is significant for its biological activity, particularly due to the presence of the cyano group which enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi. Key findings include:

- Activity Against Bacteria : The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

- Fungal Activity : It also showed promising antifungal activity against strains such as Candida albicans, indicating potential for therapeutic applications in treating infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various preclinical models. A notable study utilized the carrageenan-induced paw edema model in rats to assess its efficacy:

- Research Findings : Compounds derived from this pyrazole exhibited significant reduction in inflammation compared to control groups. Specifically, derivatives like ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed enhanced anti-inflammatory activity .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties:

- Mechanism of Action : It is proposed that the compound induces apoptosis in cancer cells and inhibits proliferation through interaction with specific signaling pathways involved in cell growth. This makes it a candidate for further exploration in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Action : Likely involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anti-inflammatory Mechanism : May involve modulation of inflammatory cytokines and pathways such as COX enzymes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against multiple pathogens. The results indicated that certain derivatives had MIC values lower than those of established antibiotics, highlighting their potential as new antimicrobial agents .

- Anti-inflammatory Assessment : Inflammation models showed that several derivatives significantly reduced edema, suggesting that modifications to the pyrazole scaffold can enhance anti-inflammatory effects .

Q & A

Q. What are the key steps in synthesizing Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of α,β-unsaturated carbonyl precursors with hydrazine derivatives, followed by cyano and ester functionalization. Key optimization parameters include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., decomposition of the cyano group) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions at the pyrazole C-5 position .

- Catalyst use : Lewis acids like ZnCl₂ improve yields in esterification steps .

- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at N-1, cyano at C-5). Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, while the ester carbonyl resonates at ~170 ppm in ¹³C NMR .

- IR spectroscopy : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1720 cm⁻¹ (ester C=O) validate functional groups .

- X-ray crystallography : Use SHELXL for refinement. Slow evaporation from dichloromethane/hexane yields crystals suitable for resolving torsional angles and hydrogen bonding .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays :

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) to identify binding affinity (Kᵢ values) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can structural contradictions in reported biological activities of pyrazole derivatives be resolved?

- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., replacing phenyl with fluorophenyl or cyano with nitro groups) to isolate substituent effects. For example, fluorinated derivatives often show enhanced bioavailability due to increased lipophilicity .

- Data normalization : Adjust for variations in assay conditions (e.g., cell line viability, incubation time) using standardized protocols like OECD guidelines .

Q. What strategies mitigate electron-withdrawing group (EWG) effects during functionalization reactions?

- Directed ortho-metalation : Use EWGs (e.g., cyano) to activate specific positions for substitution. For example, the C-4 position becomes reactive toward nucleophiles in the presence of a C-5 cyano group .

- Solvent polarity tuning : High-polarity solvents (e.g., DMSO) stabilize transition states in SNAr reactions at deactivated positions .

Q. How can crystallization challenges for X-ray analysis be addressed?

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

- DFT calculations : Predict metabolic stability by analyzing HOMO/LUMO energies (e.g., ester hydrolysis susceptibility) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with CYP450 enzymes, guiding modifications to reduce off-target interactions .

Q. How should researchers handle contradictory yield data in scaled-up syntheses?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent volume, and catalyst loading .

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What are the safety protocols for handling pyrazole derivatives with reactive substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.